REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[CH2:9]([OH:13])[CH2:10][C:11]#[CH:12].Cl>C(N(CC)CC)C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[OH:13][CH2:9][CH2:10][C:11]#[C:12][C:2]1[CH:7]=[CH:6][C:5]([C:12]#[C:11][CH2:10][CH2:9][OH:13])=[CH:4][CH:3]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(CC#C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
cuprous iodide
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
bis(triphenylphosphine)palladium (II) chloride
|
Quantity
|
0.35 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred under nitrogen gas flow at a room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
an insoluble matter was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under a reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added a small amount of ethyl acetate, which
|
Type
|
CUSTOM
|
Details
|
was then evaporated under a reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added water
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 100 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with a saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
On the other hand the insoluble matter obtained
|
Type
|
EXTRACTION
|
Details
|
extracted with 100 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with a saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
obtained above
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated under a reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCC#CC1=CC=C(C=C1)C#CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |